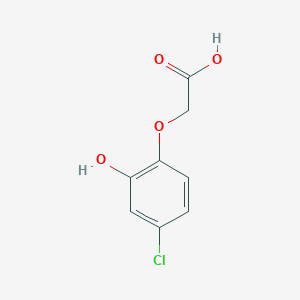

2-(4-Chloro-2-hydroxyphenoxy)acetic acid

Description

Contextualization within the Class of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives are a class of organic compounds characterized by a phenyl group linked to an acetic acid moiety through an ether bond. jetir.orgnih.gov The basic structure, an O-phenyl derivative of glycolic acid, serves as a versatile scaffold that has been extensively modified to produce a wide array of compounds with diverse pharmacological activities. jetir.orgnih.gov

Historically and in current research, these derivatives are recognized for their broad spectrum of biological effects. researchgate.net They are integral to numerous classes of therapeutic agents and other biologically active compounds. Research has demonstrated activities including:

Diuretic: Certain derivatives, like Ethacrynic Acid, are potent, short-acting diuretics used in clinical settings. pharmacy180.com

Antimicrobial: Many phenoxyacetic acid compounds have been shown to possess antibacterial and antifungal properties against a range of pathogens. jetir.orgresearchgate.net

Anti-inflammatory and Analgesic: The scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). jetir.orgresearchgate.net

Hypolipidemic and Hypoglycemic: Some derivatives have been investigated for their ability to lower lipid and blood sugar levels. researchgate.net

Anticancer and Antioxidant: Emerging research has focused on the potential of these derivatives in cancer therapy and as antioxidants. researchgate.net

Herbicidal: This class includes some of the most well-known and widely used herbicides. nih.gov

The versatility of the phenoxyacetic acid core allows for fine-tuning of its biological activity through the addition of various functional groups to the phenyl ring, leading to a rich field of study in medicinal and agricultural chemistry. nih.govresearchgate.net

Table 1: Investigated Biological Activities of Phenoxyacetic Acid Derivatives

| Activity Type | Description | Key References |

|---|---|---|

| Diuretic | Acts as a nonmercurial diuretic, used for treating edema. pharmacy180.com | Ethacrynic Acid pharmacy180.com |

| Antimicrobial | Exhibits antibacterial and antifungal effects against various microorganisms. researchgate.net | Effective against Streptococcus, Bacillus cereus, Candida albicans, etc. researchgate.net |

| Anti-inflammatory | Forms the basis for several non-steroidal anti-inflammatory drugs (NSAIDs). jetir.org | Tiaprofenic acid, Aceclofenac jetir.org |

| Antihypertensive | Certain derivatives have been developed as agents to lower blood pressure. jetir.org | Tienilic acid jetir.org |

| Anticancer | Shows cytotoxic activity against various cancer cell lines. jetir.org | 4-Cl-phenoxyacetic acid has shown high activity against breast cancer cells. jetir.org |

| Herbicidal | Widely used in agriculture to control broadleaf weeds. nih.gov | Mecoprop jetir.org |

| Anti-mycobacterial | Demonstrates activity against Mycobacterium tuberculosis. nih.govnih.gov | Novel synthesized derivatives show promising activity against drug-sensitive strains. nih.gov |

Overview of Established and Emerging Research Avenues for Halogenated Phenoxyacetic Acids

The introduction of halogen atoms, particularly chlorine, to the phenoxyacetic acid structure has historically been a key strategy in the development of potent herbicides. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are established and widely used for their ability to control broadleaf weeds. nih.govebi.ac.uk The presence and position of the chlorine atom are crucial to their herbicidal efficacy. nih.gov This established role has led to extensive research in environmental science, focusing on their persistence, mobility in soil and water, and degradation by biological and photolytic mechanisms. nih.govmdpi.comnih.govresearchgate.net

Emerging research is exploring the potential of halogenated phenoxyacetic acids beyond agriculture. In synthetic chemistry, new catalytic methods are being developed for the asymmetric synthesis of halogenated compounds. eurekalert.org This allows for the creation of specific chiral isomers (enantiomers), a critical requirement for modern pharmaceuticals where often only one isomer provides the desired therapeutic effect. eurekalert.org

Furthermore, the halogenated phenoxyacetic acid scaffold is being used as a starting point or building block for novel molecules with potential therapeutic applications. mdpi.com Researchers are synthesizing new derivatives and screening them for a range of biological activities, including anticancer and antimicrobial effects. biotech-asia.orgbiotech-asia.org For example, a study on 4-chlorophenoxyacetic acid demonstrated significant cytotoxic activity against breast cancer cells. jetir.org These avenues of research indicate a shift from viewing these compounds solely as agrochemicals to exploring their potential as lead structures in drug discovery.

Significance of the 4-Chloro-2-hydroxyphenoxy Moiety in Medicinal Chemistry and Biological Systems

The specific arrangement of substituents in the 2-(4-Chloro-2-hydroxyphenoxy)acetic acid molecule—namely the chlorine atom at position 4 and the hydroxyl group at position 2 of the phenyl ring—creates a distinct chemical entity with significant potential in medicinal chemistry and crystal engineering. This "4-chloro-2-hydroxyphenoxy" moiety is a key structural feature in several research contexts.

Studies on related molecules highlight the importance of this arrangement. For instance, a series of 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which contain the same substituted phenolic core, were synthesized and evaluated for biological activity. mdpi.com These compounds demonstrated notable antimycobacterial, antibacterial, and antifungal properties, suggesting that the 4-chloro-2-hydroxyphenoxy structure contributes to this broad antimicrobial profile. mdpi.com

The moiety also serves as a valuable building block in synthetic chemistry for creating more complex molecules. In one study, 2-(4-chloro-2-formylphenoxy)acetic acid, a precursor that shares the core structure, was used to synthesize a novel pyrazoline-containing thiopyrano[2,3-d]thiazole derivative that was subsequently evaluated for anticancer activity. mdpi.com Similarly, research into 3-chloro-4-hydroxyphenylacetic acid, a closely related fungal metabolite, underscores the utility of such chloro-hydroxyphenylacetic acids in crystal engineering. mdpi.com These molecules possess functional groups (carboxylic acid, hydroxyl, chlorine) that can form specific intermolecular interactions, making them useful for designing new solid forms of active pharmaceutical ingredients with modified properties. mdpi.com The strategic placement of the chloro and hydroxyl groups on the phenyl ring is thus a critical element that researchers exploit to generate novel compounds for pharmaceutical and agrochemical screening. mdpi.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 7417-89-2 | sigmaaldrich.com |

| Molecular Formula | C₈H₇ClO₄ | sigmaaldrich.comchemspider.com |

| IUPAC Name | (4-chloro-2-hydroxyphenoxy)acetic acid | sigmaaldrich.comchemspider.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | IJMOEYYLLVJVAS-UHFFFAOYSA-N | sigmaaldrich.com |

| Purity | 95% (as specified by one vendor) | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-hydroxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMOEYYLLVJVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587803 | |

| Record name | (4-Chloro-2-hydroxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-89-2 | |

| Record name | (4-Chloro-2-hydroxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chloro 2 Hydroxyphenoxy Acetic Acid and Its Analogs

Strategies for the Synthesis of the 2-(4-Chloro-2-hydroxyphenoxy)acetic Acid Core Scaffold

The principal and most established method for synthesizing the phenoxyacetic acid core is the Williamson ether synthesis. nih.gov This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. wikipedia.org For the specific synthesis of this compound, the reaction would typically proceed by coupling 4-chlororesorcinol (B43231) (4-chloro-1,3-benzenediol) with a haloacetic acid, most commonly chloroacetic acid or its sodium salt, under basic conditions. wikipedia.orgchemicalbook.com

The general procedure involves the deprotonation of the phenolic starting material using a base, such as sodium hydroxide (B78521), to form the more nucleophilic sodium phenolate. nih.gov This is followed by the addition of sodium chloroacetate (B1199739). The reaction mixture is typically heated to reflux for several hours to drive the substitution reaction to completion. chemicalbook.com Upon cooling, the reaction mixture is acidified with a strong mineral acid, like hydrochloric acid, to precipitate the final phenoxyacetic acid product, which can then be purified by filtration and recrystallization. chemicalbook.com

A critical challenge in the synthesis of this specific scaffold is regioselectivity. The starting material, 4-chlororesorcinol, has two hydroxyl groups with different chemical environments—one is ortho to the chlorine atom, and the other is para. Their pKa values differ, which can potentially be exploited for selective deprotonation and subsequent alkylation at the desired C2-hydroxyl position. Careful control of reaction conditions, such as temperature, base stoichiometry, and solvent system, is crucial to favor the formation of the desired isomer over the potential 2-(2-chloro-4-hydroxyphenoxy)acetic acid byproduct.

Table 1: General Conditions for Williamson Ether Synthesis of Phenoxyacetic Acids

| Starting Phenol (B47542) | Reagent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Phenol | Sodium chloroacetate | Sodium Hydroxide | Water | Heating/Reflux | wikipedia.orgchemicalbook.com |

| Substituted Phenols | Chloroacetic acid | Sodium Hydroxide | Water/Ethanol (B145695) | Reflux (102°C), 5h | chemicalbook.com |

| o-Chlorophenol | Chloroacetic acid | Sodium Hydroxide | Water | Condensation, followed by chlorination | google.com |

Derivatization Approaches for the Synthesis of Novel Analogs and Research Probes

The this compound scaffold possesses two primary functional groups for chemical modification: the carboxylic acid and the phenolic hydroxyl group. These sites allow for the synthesis of a diverse library of analogs and the attachment of research probes for analytical studies.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is readily transformed into a variety of derivatives.

Esterification: Esters can be synthesized by reacting the parent acid with an alcohol under acidic catalysis or, more commonly, by reacting it with an alkyl halide in the presence of a base like potassium carbonate. google.commdpi.com Alternatively, activating agents such as phosphonitrilic chloride (PNT) can be used to facilitate condensation with phenols to form phenoxy esters under mild conditions. jocpr.com

Amidation: Amides are typically formed by activating the carboxylic acid, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a primary or secondary amine. nih.gov This method is widely used to couple carboxylic acids to amine-containing molecules.

Hydrazide Formation: The synthesis of acid hydrazides can be achieved by reacting the corresponding ester derivative (e.g., an ethyl or methyl ester) with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol, often under reflux. mdpi.com These hydrazides are valuable intermediates for synthesizing more complex heterocyclic structures. mdpi.com

Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can also be a target for derivatization, such as through alkylation or acylation. However, when both the carboxylic acid and the phenolic hydroxyl are present, chemoselectivity becomes a key consideration. Protecting the more reactive functional group may be necessary to achieve the desired transformation. google.com

Synthesis of Research Probes: Derivatization is a powerful tool for creating research probes used in bioanalytical assays. For instance, carboxylic acids can be labeled with reagents that enhance their detection in liquid chromatography-mass spectrometry (LC-MS). Reagents like 4-bromo-N-methylbenzylamine (4-BNMA) or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be coupled to the carboxylic acid. nih.govresearchgate.net The bromine atom in these labels introduces a characteristic isotopic pattern that facilitates the confident identification of derivatized molecules in complex biological matrices. nih.gov

Table 2: Selected Derivatization Reactions of Phenoxyacetic Acids

| Functional Group | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Ethyl bromoacetate, K₂CO₃ | Ethyl ester | google.commdpi.com |

| Carboxylic Acid | Amidation | Amine, EDC | Amide | nih.gov |

| Carboxylic Acid | Hydrazide Formation | Ethyl ester, Hydrazine hydrate | Acid hydrazide | mdpi.com |

Chemo- and Regioselective Synthesis Techniques in Phenoxyacetic Acid Chemistry

Achieving high levels of chemo- and regioselectivity is a central goal in the synthesis of complex organic molecules like substituted phenoxyacetic acids.

Regioselectivity in Scaffold Synthesis: As mentioned, the synthesis of the this compound core from 4-chlororesorcinol requires controlling the site of O-alkylation. The hydroxyl group at the C2 position is ortho to the electron-withdrawing chlorine atom, which increases its acidity (lowers its pKa) compared to the hydroxyl at the C4 position (meta to the chlorine). This difference can be exploited by using a stoichiometric amount of a weak base to selectively deprotonate the more acidic C2-hydroxyl, thereby directing the subsequent alkylation with chloroacetate to that position.

Regioselective Chlorination: In cases where a substituted phenoxyacetic acid is further modified by chlorination, the regiochemical outcome is dictated by the directing effects of the existing substituents on the aromatic ring. For example, in the synthesis of 2,4-dichlorophenoxyacetic acid from o-chlorophenoxyacetic acid, the incoming chlorine electrophile is directed to the positions that are ortho and para to the activating ether group and ortho/para to the existing chlorine. google.com The para position relative to the ether group (C4) is sterically more accessible and electronically activated, leading to the desired 2,4-dichloro product. The choice of solvent can significantly influence this selectivity; mixed solvents like DMF, water, and dichloroethane have been shown to improve the yield of the desired isomer without the need for a catalyst. google.com

Chemoselectivity in Derivatization: When a molecule contains multiple reactive functional groups, such as the carboxylic acid and phenolic hydroxyl in the title compound, chemoselective reactions are required. For example, to selectively esterify the carboxylic acid, one might use diazomethane, which reacts readily with carboxylic acids but not with less acidic phenols. Alternatively, using a bulky base to form the carboxylate salt, followed by reaction with an alkyl halide, can favor O-alkylation at the carboxylate over the phenoxide. Conversely, to alkylate the phenol, the carboxylic acid could first be protected as an ester.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Ortho/Para/Meta Directing |

|---|---|---|---|

| -OH, -OR (Ether) | Electron Donating | Strongly Activating | Ortho, Para |

| -Cl | Electron Withdrawing | Weakly Deactivating | Ortho, Para |

Mechanistic Investigations of Reaction Pathways in Compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes.

Williamson Ether Synthesis Mechanism: The synthesis of the phenoxyacetic acid core proceeds via a classic S_N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgnih.gov The reaction is initiated by the deprotonation of the phenol with a base, generating a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic methylene (B1212753) carbon of chloroacetate, displacing the chloride leaving group in a single, concerted step. The reaction's success depends on the nucleophilicity of the phenoxide and the susceptibility of the C-Cl bond in chloroacetate to nucleophilic attack.

Mechanism of Carboxylic Acid Activation: The derivatization of the carboxylic acid often involves an activation step. In amide formation using carbodiimides like EDC, the carboxylic acid adds to the C=N double bond of the EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent and is readily attacked by the nucleophilic amine, which displaces the EDC-derived urea (B33335) to form the stable amide bond.

Mechanism of Electrophilic Aromatic Substitution (Chlorination): The chlorination of the aromatic ring is a classic example of electrophilic aromatic substitution. A chlorine electrophile (Cl⁺), often generated from Cl₂ with a Lewis acid catalyst or from other chlorinating agents, is attacked by the π-electron system of the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the existing substituents. Electron-donating groups (like the ether and hydroxyl) stabilize the positive charge, especially when it is located at the ortho or para positions, thus accelerating the reaction and directing the substitution to these sites. In a final step, a proton is removed from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring and completing the substitution.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the conformational aspects of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid. The analysis of vibrational modes provides a molecular fingerprint, confirming the presence of key structural motifs.

Expected Characteristic Vibrational Frequencies:

O-H Stretching: Two distinct O-H stretching vibrations are anticipated. The phenolic hydroxyl (-OH) group typically shows a broad absorption band in the 3200-3600 cm⁻¹ region in the FT-IR spectrum due to hydrogen bonding. The carboxylic acid O-H stretch is also broad and strong, often appearing in the 2500-3300 cm⁻¹ range, overlapping with C-H stretching bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) group in the acetic acid moiety will appear just below 3000 cm⁻¹, usually between 2850 and 2960 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) group of the carboxylic acid is a key feature in the FT-IR spectrum, typically found in the region of 1700-1760 cm⁻¹. The exact position can be influenced by hydrogen bonding; dimerization in the solid state often shifts this band to a lower wavenumber, around 1710 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, appearing as multiple bands of variable intensity.

C-O Stretching: Two different C-O stretching vibrations are present. The aryl-ether C-O stretch is typically observed around 1200-1250 cm⁻¹, while the carboxylic acid C-O stretch is found near 1300 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration gives rise to a strong band in the fingerprint region of the FT-IR spectrum, generally appearing between 600 and 800 cm⁻¹.

The FT-Raman spectrum would complement the FT-IR data. Aromatic ring vibrations and the C=C bonds are often strong in Raman spectra, whereas the O-H and C=O vibrations are typically weaker compared to their FT-IR counterparts.

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected FT-IR Intensity | Expected FT-Raman Intensity |

| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad | Weak |

| O-H Stretch | Carboxylic Acid -OH | 2500-3300 | Strong, Very Broad | Weak |

| C-H Stretch | Aromatic | 3000-3100 | Medium | Strong |

| C-H Stretch | Aliphatic (-CH₂-) | 2850-2960 | Medium | Medium |

| C=O Stretch | Carboxylic Acid | 1700-1760 | Very Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong | Strong |

| C-O Stretch | Aryl Ether | 1200-1250 | Strong | Medium |

| C-O Stretch | Carboxylic Acid | ~1300 | Strong | Weak |

| C-Cl Stretch | Aryl Halide | 600-800 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.

Although specific experimental spectra for this exact compound are not available in the provided search results, a theoretical analysis based on established chemical shift principles and data from analogous compounds allows for a reliable prediction of the NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the phenolic hydroxyl proton, and the carboxylic acid proton.

Aromatic Protons (Ar-H): The three protons on the substituted benzene (B151609) ring will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the chloro, hydroxyl, and ether substituents.

Methylene Protons (-OCH₂-): The two protons of the methylene group are diastereotopic due to the chiral center created by the substitution pattern. They are expected to appear as a singlet or a narrow AB quartet around 4.5-5.0 ppm.

Phenolic Proton (-OH): The phenolic proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration. It could appear anywhere between 5.0 and 9.0 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically a broad singlet appearing far downfield, usually above 10.0 ppm, and its visibility can depend on the solvent used (e.g., it may exchange with D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbonyl Carbon (-COOH): The carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 170-180 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will have signals between 110 and 160 ppm. The carbons directly attached to the electronegative oxygen and chlorine atoms (C-O and C-Cl) will be shifted downfield, while others will be influenced by the combined electronic effects of the substituents.

Methylene Carbon (-OCH₂-): The aliphatic methylene carbon will appear in the range of 60-70 ppm, shifted downfield due to its attachment to an oxygen atom.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10.0 (broad s, 1H) | 170-180 |

| Methylene (-OCH₂-) | ~4.7 (s, 2H) | 60-70 |

| Aromatic CH | 6.8-7.5 (m, 3H) | 115-135 |

| Aromatic C-OH | - | 145-155 |

| Aromatic C-O | - | 140-150 |

| Aromatic C-Cl | - | 125-135 |

| Phenolic OH | 5.0-9.0 (broad s, 1H) | - |

2D NMR Spectroscopy: To confirm the assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between neighboring aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the methylene and aromatic C-H signals.

Electronic Absorption Spectroscopy (UV-Vis) for Molecular Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. For this compound, the main chromophore is the substituted benzene ring.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands in the ultraviolet region. The benzene ring exhibits characteristic absorptions which are modified by the substituents.

π → π Transitions:* The substituted aromatic ring is expected to give rise to strong absorption bands, likely between 250 and 300 nm. The hydroxyl (-OH), chloro (-Cl), and ether (-O-R) groups act as auxochromes, which can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted benzene.

n → π Transitions:* The carbonyl group of the carboxylic acid also has a weak n → π* transition, which may be observed as a shoulder on the tail of the much stronger π → π* bands.

Analysis of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap can provide theoretical insight into the electronic transitions observed in the UV-Vis spectrum.

Mass Spectrometry (MS, LC-MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis. The molecular formula for this compound is C₈H₇ClO₄. Its monoisotopic mass is approximately 202.0033 g/mol .

In an LC-MS (Liquid Chromatography-Mass Spectrometry) experiment using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the deprotonated molecule [M-H]⁻ in negative ion mode, at an m/z of approximately 201.0.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would reveal characteristic fragmentation patterns useful for structural confirmation. Key fragmentation pathways for phenoxyacetic acids often involve cleavage of the ether bond and losses from the carboxylic acid group.

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is a common fragmentation for carboxylic acids, which would yield a fragment ion at m/z ~157.

Cleavage of the Ether Bond: Scission of the ether C-O bond can occur in two ways. Cleavage on the carboxylate side would result in the loss of the carboxymethyl group (•CH₂COO⁻), leading to the formation of a 4-chloro-2-hydroxyphenoxide radical anion. More commonly, cleavage of the aryl-oxygen bond would result in a 4-chloro-2-hydroxyphenoxide anion at m/z ~143.

Loss of the Acetic Acid Side Chain: A major fragment would likely correspond to the loss of the entire acetic acid side chain (-CH₂COOH), leading to the 4-chloro-2-hydroxyphenoxide ion at m/z ~143.

| m/z (approx.) | Proposed Ion/Fragment | Proposed Neutral Loss |

| 201.0 | [M-H]⁻ | - |

| 157.0 | [M-H-CO₂]⁻ | CO₂ (decarboxylation) |

| 143.0 | [4-chloro-2-hydroxyphenoxide]⁻ | CH₂CO (ketene) from side chain |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crucial details about intermolecular interactions like hydrogen bonding.

While a specific crystal structure for this compound was not found in the provided search results, its solid-state packing can be predicted based on the crystal structures of highly analogous compounds, such as (4-Hydroxyphenoxy)acetic acid.

Expected Structural Features:

Hydrogen-Bonded Dimers: Carboxylic acids in the solid state almost universally form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. This creates a characteristic R²₂(8) ring motif.

Intermolecular Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and will participate in further intermolecular hydrogen bonding, potentially forming chains or more complex networks with the oxygen atoms of the carboxylate groups or the chloro substituent of neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the chloro-substituent could influence the geometry of these interactions.

Molecular Conformation: The torsion angles defining the orientation of the acetic acid side chain relative to the plane of the benzene ring would be precisely determined, revealing the preferred conformation of the molecule in the crystalline state.

A full crystallographic study would yield a data table including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and key bond lengths and angles.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Geometric Properties

Quantum chemical calculations are employed to determine the electronic structure and to optimize the geometric properties of a molecule. These calculations are fundamental to understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91, often paired with basis sets such as 6-311+G(d,p), are standard for optimizing molecular geometries and predicting vibrational frequencies.

For analogous compounds like (4-Chloro-2-methylphenoxy)acetic acid, DFT calculations have been used to interpret molecular properties and biological activity. researchgate.net Such studies involve optimizing the molecular structure to find the lowest energy conformation. researchgate.net The choice of functional and basis set is critical for accuracy. For instance, in studies of related phenoxyacetic acid derivatives, the B3LYP method with a 6-311+G(d,p) basis set has been successfully used to obtain optimized geometries, vibrational wavenumbers, and other molecular properties. researchgate.net These computational tools allow for the detailed analysis of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.gov

HOMO acts as an electron donor, and its energy level is related to the ionization potential.

LUMO acts as an electron acceptor, and its energy is related to the electron affinity.

For many organic molecules, the HOMO-LUMO gap is instrumental in determining their potential applications. nih.gov In a study on 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were -6.2056 eV and -1.2901 eV, respectively, indicating the potential for charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution around a molecule. nih.gov These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. The different colors on an MEP map denote varying electrostatic potentials:

Red: Regions of most negative potential, typically associated with lone pairs of electronegative atoms; ideal for electrophilic attack.

Blue: Regions of most positive potential, often around hydrogen atoms attached to electronegative atoms; susceptible to nucleophilic attack.

Green: Regions of neutral potential.

MEP analysis helps in understanding the reactive behavior of a molecule in both intermolecular and intramolecular interactions. nih.gov

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | -6.2056 |

| E (LUMO) | -1.2901 |

| Energy Gap (ΔE) | 4.9155 |

Data based on calculations for the analogous compound 2-(4-Cyanophenylamino) acetic acid. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational landscape and dynamic behavior of a molecule, revealing how it flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor. sci-hub.senih.gov

For phenoxyacetamide derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. nih.govsci-hub.se By simulating the system for nanoseconds, researchers can observe whether a ligand remains stably bound in the active site of a protein or undergoes conformational changes. sci-hub.se Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), help quantify the stability of the complex and the flexibility of different parts of the protein and ligand. nih.gov This information is critical for validating docking results and understanding the dynamic nature of molecular recognition. nih.gov

Molecular Docking Investigations of Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.netmdpi.com

For phenoxyacetic acid derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. mdpi.comnih.gov These studies identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site. mdpi.com The docking score, a measure of binding affinity, helps to rank potential inhibitors. mdpi.comscienceopen.com

In a study involving derivatives of 2,4-dichlorophenoxyacetic acid, the parent acid (2,4-D) was used as a reference compound and showed a binding energy of -6.7 kcal/mol with COX-2. mdpi.com Other studies have explored the docking of phenoxyacetic acid derivatives with targets like the DOT1L enzyme, relevant in cancer therapy. nih.govsci-hub.se

| Compound/Analog | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | COX-2 | -6.7 | mdpi.com |

| 3-Chloro-phenylacetic acid derivative | DNA | -7.809 | researchgate.net |

| 4-Propyl-phenylacetic acid derivative | Urease | -8.5250 | researchgate.net |

| Phenoxyacetamide derivative (L03) | DOT1L | -12.281 (Glide Score) | sci-hub.se |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov By developing QSAR models, researchers can predict the activity of new, untested compounds, thereby accelerating the discovery of potent molecules for specific applications, such as herbicides or pharmaceuticals. nih.gov

QSAR studies on phenoxyacetic acid derivatives have been conducted to predict their herbicidal efficacy and other biological properties. mdpi.comnih.gov These models typically use molecular descriptors—numerical values that characterize properties like lipophilicity (e.g., log P), polarizability, and the number of hydrogen bond donors/acceptors—to build a predictive equation. mdpi.comnih.gov For instance, a QSAR study on a series of phenoxyacetic acid congeners found that properties like lipophilicity and polarizability were key determinants of their biological efficacy. mdpi.com Another study on HPPD inhibitors used 3D-QSAR methods like CoMFA and CoMSIA to provide insights for designing novel inhibitors with improved activity. frontiersin.org These models are validated statistically to ensure their reliability and predictive power. mdpi.comnih.gov

Investigation of Biological Activities and Underlying Mechanisms of Action

Anti-inflammatory and Analgesic Properties of Phenoxyacetic Acid Compounds.jetir.orgresearchgate.net

Phenoxyacetic acid and its derivatives have been identified as a promising class of compounds with significant anti-inflammatory and analgesic activities. researchgate.net These compounds function through various mechanisms, primarily by modulating the body's inflammatory pathways. Their structural features allow for targeted interactions with key enzymes and signaling molecules involved in pain and inflammation. nih.govresearchgate.net

A primary mechanism for the anti-inflammatory effect of phenoxyacetic acid derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.com COX-2 is a key enzyme that facilitates the conversion of arachidonic acid into prostaglandins, which are crucial mediators of inflammation and pain. mdpi.comnih.gov Unlike the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining, COX-2 is typically upregulated at sites of inflammation. nih.govyoutube.com

Research has demonstrated that certain novel phenoxyacetic acid derivatives are potent and highly selective inhibitors of COX-2. nih.govresearchgate.netmdpi.com For instance, some synthesized derivatives have shown significant COX-2 inhibition with IC50 values in the nanomolar range (0.06–0.09 μM), indicating strong pharmacological potential. mdpi.com This selective inhibition leads to a reduction in the production of pro-inflammatory prostaglandins, such as Prostaglandin E2 (PGE2). mdpi.com

Furthermore, studies have shown that these compounds can significantly lower the levels of other pro-inflammatory mediators. Treatment with specific phenoxyacetic acid derivatives resulted in a marked decrease in Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. mdpi.com For example, compounds designated as 5f and 7b in one study reduced TNF-α levels by 61.04% and 64.88%, and PGE2 levels by 60.58% and 57.07%, respectively. researchgate.netmdpi.com This dual action of inhibiting COX-2 and reducing pro-inflammatory cytokine levels underscores their potential as effective anti-inflammatory agents. mdpi.com

The analgesic properties of phenoxyacetic acid compounds are closely linked to their anti-inflammatory mechanisms. By inhibiting the production of prostaglandins, which sensitize nerve endings to painful stimuli, these compounds can effectively alleviate pain. mdpi.com The effectiveness of these derivatives has been evaluated using various models, such as the acetic acid-induced writhing test, which assesses peripheral analgesic action, and the hot-plate test for central analgesic effects. aaspjournal.orgplos.org

The acetic acid-induced writhing response is a model where pain is triggered by a localized inflammatory reaction involving the release of endogenous pain mediators. plos.org The ability of phenoxyacetic acid derivatives to significantly reduce writhing in these tests suggests a strong peripheral analgesic effect. aaspjournal.org Some compounds have also demonstrated efficacy in thermal threshold tests, indicating a potential central analgesic action as well. mdpi.comaaspjournal.org The amelioration of inflammation is further supported by in vivo models like the carrageenan-induced paw edema test, where these compounds have been shown to significantly reduce swelling and inflammatory biomarkers. mdpi.comnih.gov The underlying pathway involves the suppression of the inflammatory cascade initiated by agents like carrageenan, which ultimately leads to reduced edema, hyperalgesia, and levels of inflammatory markers like TNF-α and PGE2 in the affected tissue. mdpi.com

Anticancer and Antitumor Activities.jetir.orgnih.gov

Phenoxyacetic acid derivatives have emerged as a class of molecules with notable anticancer and antitumor potential. jetir.orgresearchgate.netnih.gov Their activity has been observed against various cancer cell lines, including colon, breast, and liver cancer. nih.govmdpi.com The mechanisms underlying these effects are multifaceted, involving the inhibition of cell growth, induction of programmed cell death (apoptosis), and interference with critical cellular signaling pathways. nih.govmdpi.com

A key mechanism of the anticancer action of phenoxyacetic acid derivatives is the induction of apoptosis. mdpi.com Apoptosis is a regulated process of cell death that is essential for eliminating damaged or cancerous cells. Studies on various derivatives have shown that these compounds can trigger apoptotic events in cancer cells. mdpi.comnih.gov For example, chloroacetic acid, a related compound, has been found to induce apoptosis in neuronal cells through a pathway involving reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, which leads to the activation of caspase-12 and the executioner caspases-3 and -7. nih.gov

In breast cancer cells, certain N-heteroaryl acetic acid salts have been shown to induce apoptosis by modulating the expression of key regulatory genes. nih.gov This includes the upregulation of pro-apoptotic genes such as Bim, Bak, Caspase-3, and Caspase-8, and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov The activation of initiator caspases like Caspase-8 and executioner caspases like Caspase-3 is a central feature of the apoptotic pathway, leading to the systematic dismantling of the cell. nih.gov Similarly, some phenoxy acetamide (B32628) derivatives have demonstrated the ability to induce both early and late-stage apoptosis in liver cancer (HepG2) cells. mdpi.com Acetic acid itself has been shown to trigger a mitochondria-dependent apoptotic process in yeast, which involves the release of cytochrome c and the activation of yeast caspases, highlighting a conserved mechanism of action. nih.govfrontiersin.orgmicrobialcell.com

Beyond directly inducing apoptosis, phenoxyacetic acid analogues can interfere with signaling pathways that control cancer cell proliferation and survival. nih.gov One significant target is the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that regulates cell proliferation, differentiation, and inflammation. nih.gov Certain chiral phenoxyacetic acid analogues act as partial PPARγ agonists. This interaction inhibits the growth of colorectal cancer cells by inducing cell cycle arrest. nih.gov

The cell cycle arrest is achieved primarily through the upregulation of the cyclin-dependent kinase inhibitor p21waf1/cip1. nih.gov Furthermore, these compounds can counteract the β-catenin/TCF signaling pathway, which is often hyperactive in colorectal cancer. They achieve this by repressing the expression of key downstream targets like c-Myc and cyclin D1, both of which are crucial for cell proliferation. nih.gov Other studies have pointed to the inhibition of matrix metalloproteinases (MMP-2 and MMP-9) by phenoxyacetic acid derivatives, which are enzymes that facilitate cancer cell invasion and metastasis by degrading the extracellular matrix. nih.govmdpi.com

Antimicrobial Properties.jetir.orgresearchgate.netresearchgate.net

Derivatives of phenoxyacetic acid have demonstrated a broad spectrum of antimicrobial activity. jetir.orgresearchgate.net Research has confirmed their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov

For instance, phenylacetic acid isolated from Bacillus licheniformis in fermented soybeans has shown strong antimicrobial action against bacteria such as Staphylococcus aureus and Escherichia coli, and the yeast Candida albicans. nih.gov Similarly, certain azo derivatives of 4-phenylazophenoxyacetic acids have exhibited antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria including Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli. researchgate.net The antifungal activity of these azo compounds has also been noted against Candida albicans. researchgate.net

The parent compound, acetic acid, is itself a well-known antimicrobial agent. nih.gov It is effective in eradicating both planktonic bacteria and resilient bacterial biofilms, which are often tolerant to conventional antibiotics. cassara.com.arnih.gov Studies have shown its excellent bactericidal effect against a wide range of bacteria, including problematic strains like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for phenolic compounds, in general, involves a cascade of effects including the degradation of the cytoplasmic membrane, damage to membrane proteins, and increased membrane permeability, ultimately leading to cell death. nih.gov

Disruption of Bacterial Metabolic Processes

The metabolic pathway of 4-chlorophenoxyacetate (B1230714) (CPA) has been studied in a pseudomonad species isolated from soil, which is capable of using it as a sole carbon source. nih.gov In this bacterium, the breakdown of CPA involves the formation of several intermediate compounds. nih.gov The proposed metabolic pathway begins with the conversion of 4-chlorophenoxyacetate to 2-(4-Chloro-2-hydroxyphenoxy)acetic acid . nih.gov This intermediate is then further metabolized to 4-chlorocatechol (B124253). nih.gov The pathway continues with the formation of cis-cis-β-chloromuconate, which is then converted to γ-carboxymethylene-Δαβ-butenolide. nih.gov Ultimately, this butenolide is broken down into maleylacetate (B1240894) and fumarylacetate, which then yield fumarate (B1241708) and acetate, feeding into the central metabolism of the bacterium. nih.gov Cells that were grown on 4-chlorophenoxyacetate demonstrated the ability to metabolize This compound and 4-chlorocatechol without any lag period, indicating the induction of the necessary enzymes. nih.gov

In a related context, the metabolism of 4-chloro-2-methylphenoxyacetate by a Pseudomonas species involves the cleavage of the side-chain to form glyoxylate. nih.gov Crude extracts from the bacterium were shown to oxidize 4-chloro-2-methylphenoxyacetate, yielding 5-chloro-o-cresol and glyoxylate. nih.gov This process highlights a different mechanism of bacterial degradation for a structurally similar phenoxyacetic acid derivative. nih.gov

The broader family of acetic acid bacteria (AAB) are known for their robust oxidative fermentation capabilities, converting substances like ethanol (B145695) into acetic acid. mdpi.comfrontiersin.org This process involves membrane-bound dehydrogenases. frontiersin.org For instance, the oxidation of ethanol to acetic acid occurs in two steps: ethanol is first oxidized to acetaldehyde (B116499) by PQQ-dependent alcohol dehydrogenase, and then acetaldehyde is oxidized to acetic acid by aldehyde dehydrogenase. mdpi.com While not directly demonstrated for This compound , these general bacterial metabolic actions on related simple organic acids are well-established. mdpi.comfrontiersin.org

Table 1: Bacterial Metabolic Pathway of 4-chlorophenoxyacetate

| Step | Precursor | Metabolite | Organism |

|---|---|---|---|

| 1 | 4-chlorophenoxyacetate | This compound | Pseudomonad |

| 2 | This compound | 4-chlorocatechol | Pseudomonad |

| 3 | 4-chlorocatechol | cis-cis-β-chloromuconate | Pseudomonad |

| 4 | cis-cis-β-chloromuconate | γ-carboxymethylene-Δαβ-butenolide | Pseudomonad |

| 5 | γ-carboxymethylene-Δαβ-butenolide | Maleylacetate and Fumarylacetate | Pseudomonad |

| 6 | Maleylacetate and Fumarylacetate | Fumarate and Acetate | Pseudomonad |

Data sourced from a study on the bacterial metabolism of 4-chlorophenoxyacetate. nih.gov

Modulation of Microbial Gene Expression

The adaptation of microorganisms to utilize compounds like phenoxyacetic acids as a carbon source inherently involves the modulation of gene expression. When a pseudomonad was grown on 4-chlorophenoxyacetate, it was able to metabolize intermediates like This compound and 4-chlorocatechol without a lag phase. nih.gov This suggests that the presence of the initial substrate induces the expression of the genes encoding the specific enzymes required for the entire degradation pathway. nih.gov However, the same cells were not adapted to metabolize 4-chlorophenol (B41353) or synthetic β-chloromuconate, which could be due to stereospecificity of the induced enzymes. nih.gov This specificity points to a tightly regulated genetic system that responds to the presence of particular chemical structures. nih.gov

Potential in Metabolic Regulation and Other Pharmacological Areas

Derivatives of phenoxyacetic acid have emerged as compounds of significant interest in the field of metabolic regulation, particularly for conditions like type 2 diabetes. nih.govnih.gov These compounds have been investigated for their ability to modulate key receptors involved in glucose and lipid metabolism. nih.govnih.govresearchgate.net

Insulin (B600854) Resistance and Hyperglycemia: Research has identified certain phenoxyacetic acid derivatives as potent agonists for the free fatty acid receptor 1 (FFA1), which is a target for treating type 2 diabetes. nih.govnih.govresearchgate.net FFA1 activation amplifies glucose-stimulated insulin secretion from pancreatic β-cells. nih.govresearchgate.net For example, a derivative identified as compound 18b was found to be a potent FFA1 agonist (EC50=62.3 nM). nih.govresearchgate.net This compound significantly improved oral glucose tolerance in mice and lowered glucose levels in a dose-dependent manner in diabetic mice, importantly, without causing hypoglycemia. nih.govresearchgate.net Another promising candidate, compound 16, also demonstrated robust FFA1 agonistic activity (43.6 nM) and showed potential for improving hyperglycemia. nih.gov The consumption of high-fat diets, rich in saturated fatty acids like palmitic acid, is linked to the development of hypothalamic insulin resistance. frontiersin.org Palmitic acid itself can reduce insulin sensitivity in neuronal cells, a process that may be linked to the activation of the free fatty acid receptor 1 (FFAR1). frontiersin.org Phenolic compounds, in general, are recognized for their potential to enhance insulin sensitivity and possess hypoglycemic effects. nih.gov For instance, chlorogenic acid can inhibit glucose-6-phosphatase in the liver, slowing down glycogenolysis. nih.gov

The therapeutic potential of these compounds is often linked to their ability to regulate pathways involved in metabolic syndrome. mdpi.com Phenolic acids can influence lipid metabolism and inflammatory responses, which are key components of metabolic dysfunction. mdpi.com

Table 2: Activity of Phenoxyacetic Acid Derivatives on FFA1

| Compound | Target | Activity (EC50) | In Vivo Effect |

|---|---|---|---|

| Derivative 18b | FFA1 Agonist | 62.3 nM | Improved oral glucose tolerance, reduced glucose levels in diabetic mice |

| Derivative 16 | FFA1 Agonist | 43.6 nM | Potential to improve hyperglycemia |

Data compiled from studies on phenoxyacetic acid derivatives as FFA1 agonists. nih.govnih.govresearchgate.net

Neurochemical and Systemic Physiological Effects of Related Derivatives

The neurochemical effects of phenoxyacetic acid derivatives have been investigated, particularly concerning their impact on neurotransmitter levels and key enzymes in the nervous system. nih.gov

Monoamine Levels and Acetylcholinesterase Activity: A study on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related herbicide, revealed significant alterations in monoamine levels in different brain regions of rats during postnatal development. nih.gov At 10 days of age, levels of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) were increased in several brain areas, including the olfactory bulb, hippocampus, and visual cortex. nih.gov However, by 25 days of age, NE and DA levels were found to be decreased in these same regions. nih.gov Serotonin (5-HT) levels were also affected, showing increases in the hippocampus, cerebellum, and brainstem at 10 days, and in the visual cortex and cerebellum at 25 days. nih.gov

Furthermore, the same study reported that chronic exposure to 2,4-D led to reduced acetylcholinesterase (AChE) activity in the olfactory bulb and hippocampus. nih.gov Acetylcholinesterase is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease to counteract the deficit in cholinergic activity. nih.govmdpi.com The observed deficits in learning and motor response in the rats were potentially linked to these changes in monoamine levels and reduced AChE activity. nih.gov

Other research has explored various phenolic acid derivatives for their AChE inhibitory properties. nih.govmdpi.com For example, a series of aryloxyacetic acid derivatives were evaluated, and some showed moderate activity against AChE. nih.gov This suggests that the phenoxyacetic acid scaffold can be a basis for developing compounds that modulate cholinergic neurotransmission. nih.gov

Table 3: Effects of 2,4-D on Neurotransmitters and AChE in Rat Brain (at 25 days)

| Brain Region | Norepinephrine (NE) | Dopamine (DA) | Acetylcholinesterase (AChE) |

|---|---|---|---|

| Olfactory Bulb | Decreased | Decreased | Reduced Activity |

| Hippocampus | Decreased | Decreased | Reduced Activity |

| Visual Cortex | Decreased | Decreased | Not specified |

Data extracted from a study on the effects of 2,4-Dichlorophenoxyacetic acid. nih.gov

Identification and Characterization of Specific Molecular Targets

The pharmacological effects of This compound and its derivatives are mediated through interactions with specific molecular targets, including nuclear receptors and enzymes. nih.govnih.gov

Receptors and Enzymes:

Peroxisome Proliferator-Activated Receptors (PPARs): Aryloxyacetic acid derivatives have been identified as agonists for PPARs, which are transcription factors crucial for regulating glucose and lipid metabolism. nih.govnih.gov Specifically, some compounds in a new series of aryloxyacetic acids demonstrated high activity as agonists for both PPARα and PPARγ. nih.gov For instance, compound (S)-5 was a potent full agonist for PPARα (EC50 = 0.126 µM) and a partial agonist for PPARγ (EC50 = 1.54 µM). nih.gov The activation of different PPAR isotypes can have varied effects; for example, PPARα activation is associated with preventing acute liver toxicity, while PPARγ activation may attenuate liver fibrogenesis. nih.gov The interplay between PPAR isotypes is complex, with evidence suggesting that they can mutually control each other's expression levels, thereby influencing inflammatory gene regulation. nih.govresearchgate.net

Free Fatty Acid Receptor 1 (FFA1/GPR40): As mentioned previously, phenoxyacetic acid derivatives have been successfully designed as potent FFA1 agonists. nih.govnih.govresearchgate.net FFA1 is a G-protein coupled receptor that plays a key role in enhancing glucose-stimulated insulin secretion, making it an attractive target for anti-diabetic drugs. nih.govnih.govresearchgate.net

Acetylcholinesterase (AChE): Some aryloxyacetic acid derivatives have shown inhibitory activity against AChE, indicating that this enzyme is a potential molecular target. nih.gov This multi-target activity, combining PPAR agonism with AChE inhibition, presents a promising avenue for developing treatments for complex diseases. nih.gov

Bacterial Enzymes: In the context of microbial degradation, the specific enzymes in the metabolic pathway of a pseudomonad that breaks down 4-chlorophenoxyacetate are molecular targets. nih.gov The initial enzyme in this pathway hydroxylates the substrate to form This compound , demonstrating a specific enzyme-substrate interaction. nih.gov

Table 4: Molecular Targets of Phenoxyacetic Acid Derivatives

| Molecular Target | Type | Effect of Derivative | Example Compound/Class |

|---|---|---|---|

| PPARα | Nuclear Receptor | Agonism | Aryloxyacetic acids |

| PPARγ | Nuclear Receptor | Agonism | Aryloxyacetic acids |

| FFA1 (GPR40) | G-Protein Coupled Receptor | Agonism | Phenoxyacetic acids |

| Acetylcholinesterase (AChE) | Enzyme | Inhibition | Aryloxyacetic acids |

| Bacterial Hydroxylase | Enzyme | Substrate | 4-chlorophenoxyacetate |

Information compiled from multiple studies on the biological activities of phenoxyacetic acid derivatives. nih.govnih.govnih.govresearchgate.netnih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Key Structural Motifs Contributing to Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in identifying the fundamental molecular components of phenoxyacetic acid derivatives that govern their biological actions. The core structure, consisting of a substituted phenyl ring linked to an acetic acid moiety via an ether bond, serves as a versatile scaffold.

Key findings indicate that the biological activity, particularly anti-inflammatory and potential anticancer effects, is often linked to the specific arrangement of these groups. The phenoxyacetic acid backbone itself is a crucial element. For instance, in the context of developing selective COX-2 inhibitors, research has highlighted the importance of the coupling between a chlorophenyl structural motif and a p-phenoxy acetic acid moiety. This combination was found to be a significant contributor to potent COX-2 inhibitory activity. nih.gov

The acidic moiety, specifically the carboxylic acid group (-COOH), has been shown to play a critical role. Studies on related phenoxy acetamide (B32628) analogs revealed that the presence of the acidic group enhanced peripheral anti-nociceptive action while decreasing central anti-nociceptive activity. nih.gov This suggests that the acidic nature of the side chain is a key determinant of the type and location of pharmacological response. The ether linkage provides a specific spatial orientation for the aromatic ring and the acidic side chain, which is often essential for fitting into the active site of target enzymes or receptors.

Impact of Halogenation, Hydroxylation, and Side Chain Modifications on Efficacy and Selectivity

The decoration of the phenoxyacetic acid scaffold with various functional groups has a profound impact on the resulting compound's potency and selectivity. Modifications to the phenyl ring, such as halogenation and hydroxylation, as well as alterations to the acetic acid side chain, are primary strategies in lead optimization.

Hydroxylation: The hydroxyl group (-OH) at the 2-position of the phenyl ring in 2-(4-Chloro-2-hydroxyphenoxy)acetic acid is also significant. Hydroxyl groups can act as hydrogen bond donors and acceptors, which is crucial for anchoring the molecule within the binding pocket of a biological target. The position of this group is vital; for example, in related coumarin (B35378) derivatives synthesized from resorcinol, the 7-hydroxy group is a key feature for their antimicrobial, analgesic, and anti-inflammatory activities. rasayanjournal.co.in

Side Chain Modifications: Altering the acetic acid side chain is a common and effective strategy for modulating activity. The carboxylic acid can be converted into esters, amides, or hydrazides to create prodrugs or new chemical entities with different pharmacological profiles. For example, converting the acid to an ethyl ester and subsequently to a hydrazide creates a key intermediate for synthesizing a variety of derivatives. nih.govnih.gov These hydrazides can be further condensed with different aldehydes to produce Schiff's bases, leading to compounds with potentially enhanced or novel biological activities, such as antimicrobial effects. nih.govmdpi.com Such modifications can significantly alter the compound's polarity, size, and hydrogen bonding capacity, thereby fine-tuning its interaction with biological targets. Research on phenoxy acetamide derivatives has shown that incorporating a nitro group can lead to promising anti-cancer and analgesic activities. nih.gov

The following table summarizes the effects of various substitutions on the activity of phenoxyacetic acid analogs based on findings from several studies.

| Modification Type | Substituent/Group | Effect on Biological Activity | Reference |

| Halogenation | Chlorine | Enhances anti-inflammatory function. nih.gov The chlorophenyl motif contributes to potent COX-2 inhibition. nih.gov | nih.govnih.gov |

| Side Chain Modification | Nitro Group | Conferred good anti-cancer, anti-inflammatory, and analgesic activities in phenoxy acetamide derivatives. | nih.gov |

| Side Chain Modification | Hydrazide/Schiff's Base | Creates derivatives with potential antimicrobial, analgesic, and anti-inflammatory activities. rasayanjournal.co.innih.gov | rasayanjournal.co.innih.gov |

| Core Structure | Acidic Moiety | Enhanced peripheral anti-nociception and decreased central activity. nih.gov | nih.gov |

This table is generated based on data from studies on various phenoxyacetic acid and phenoxy acetamide derivatives.

Development of Pharmacophore Models for Targeted Lead Optimization

Rational drug design for phenoxyacetic acid derivatives frequently employs the development of pharmacophore models. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. These models are crucial for virtual screening of compound libraries and for guiding the synthesis of new, more potent, and selective molecules.

For phenoxyacetic acid-based agents, particularly those targeting enzymes like cyclooxygenase (COX), a typical pharmacophore model would include:

A hydrogen bond acceptor/donor site: corresponding to the carboxylic acid or a bioisosteric replacement.

A hydrophobic/aromatic region: representing the substituted phenyl ring.

Specific locations for hydrogen bond donors/acceptors: such as the hydroxyl group.

Defined spatial volumes: to account for steric constraints within the target's active site.

The design of novel selective COX-2 inhibitors has been explicitly guided by such pharmacophoric assessments of well-established pharmaceutical agents. nih.gov By understanding the key interactions of known inhibitors, researchers can construct a reliable model. For instance, the design of new phenoxyacetic acid derivatives has been based on principles derived from the pharmacophore of established drugs, aiming to optimize interactions with the target enzyme's active site. nih.gov These models help in predicting the activity of virtual compounds before their synthesis, saving time and resources in the drug discovery pipeline. The ultimate goal is to use these models to refine the structure of lead compounds like this compound to achieve improved therapeutic profiles.

Exploration of Therapeutic Potential and Drug Discovery Applications

Preclinical Evaluation and In Vitro/In Vivo Assessment of Biological Efficacy

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the type and position of substituents on the aromatic ring. nih.gov The introduction of chloro-substituents, as seen in 2-(4-chloro-2-hydroxyphenoxy)acetic acid, alters the electronic structure and, consequently, the biological effects of the molecule. nih.gov

While specific in vitro and in vivo efficacy data for this compound is not extensively documented in the reviewed literature, studies on structurally related compounds provide valuable insights. For instance, research on other chlorinated phenoxyacetic acid derivatives has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. nih.govmdpi.com One study investigated a series of phenoxyacetic acid derivatives and identified compounds with potent anti-mycobacterial activity against M. tuberculosis H37Rv. nih.gov Another study on 2,4-dihydroxybenzoic acid, which shares a dihydroxylated phenyl ring feature, showed it possessed antimicrobial properties against various pathogens and cytotoxic effects against certain cancer cell lines. mdpi.com

In the context of anti-inflammatory action, a key area for phenoxyacetic acid derivatives, many compounds function by inhibiting cyclooxygenase (COX) enzymes. jetir.orgmdpi.com Research on novel phenoxyacetic acid derivatives has led to the identification of potent and selective COX-2 inhibitors. For example, one reported derivative demonstrated a COX-2 inhibitory concentration (IC50) of 0.06 μM. mdpi.com In vivo studies using models like the carrageenan-induced paw edema test in rats are standard for evaluating the anti-inflammatory potential of these compounds. mdpi.comrasayanjournal.co.in For instance, certain phenoxyacetic acid derivatives have shown a significant reduction in paw edema, with some compounds reducing inflammation by over 60%. mdpi.com

A closely related compound, 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid (XK469), has undergone preclinical evaluation as a potential cancer therapy modulator. In a human Waldenstrom's macroglobulinemia xenograft model, sequential treatment with XK469 and the topoisomerase IIα inhibitor etoposide (B1684455) resulted in significant antitumor activity, demonstrating the potential for phenoxyacetic acid derivatives in oncology. nih.gov

| Derivative Class/Compound | Biological Activity | Key Findings | Source |

|---|---|---|---|

| Chlorinated Phenoxyacetic Acids | Antimicrobial, Cytotoxic | Activity varies with chlorine substitution pattern. nih.gov | nih.gov |

| Phenoxyacetic Acid Analogs | Anti-mycobacterial | Promising activity against M. tuberculosis H37Rv. nih.gov | nih.gov |

| Novel Phenoxyacetic Acid Derivatives | Anti-inflammatory (COX-2 Inhibition) | Identified compounds with IC50 values as low as 0.06 μM for COX-2. mdpi.com | mdpi.com |

| 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid (XK469) | Antitumor (Modulator) | Enhanced the efficacy of etoposide in a xenograft model. nih.gov | nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Profiling

In silico tools are invaluable in modern drug discovery for predicting the pharmacokinetic properties and drug-likeness of chemical compounds, helping to identify candidates with a higher probability of success in clinical trials. wikipedia.orgpnrjournal.com The assessment of this compound and its analogs often involves evaluating their conformity to guidelines like Lipinski's Rule of Five and using platforms such as SwissADME. wikipedia.orgtaylorandfrancis.comnih.gov

Lipinski's Rule of Five is a set of criteria used to evaluate the potential for oral bioavailability of a drug candidate. wikipedia.orgtiu.edu.iq The rules are:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not exceeding 5. wikipedia.orgdrugbank.com

SwissADME provides a comprehensive profile of a compound's pharmacokinetic properties. nih.gov This includes predictions for:

Absorption: Parameters like gastrointestinal (GI) absorption and Caco-2 cell permeability are estimated. nih.govmdpi.com

Distribution: Predictions include the ability to cross the blood-brain barrier (BBB) and interactions with plasma proteins. taylorandfrancis.com

Metabolism: The platform predicts which cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) a compound might inhibit. nih.govmdpi.com This is crucial for anticipating potential drug-drug interactions.

Excretion: Factors related to the elimination of the compound from the body are assessed.

Studies on other phenoxyacetic acid derivatives have utilized these tools to guide optimization. mdpi.comnih.gov For example, in silico ADME/Tox profiling of novel indol-4-ones predicted adequate absorption, distribution, and excretion properties, along with low toxicity. nih.gov

| Parameter | Lipinski's Guideline | Significance | Source |

|---|---|---|---|

| Hydrogen Bond Donors | ≤ 5 | Influences solubility and membrane permeability. | wikipedia.orgtiu.edu.iq |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding to targets. | wikipedia.orgtiu.edu.iq |

| Molecular Mass | < 500 Da | Smaller molecules are generally more readily absorbed. | wikipedia.orgtiu.edu.iq |

| Log P (Lipophilicity) | ≤ 5 | Crucial for membrane permeation and solubility. | wikipedia.orgtiu.edu.iq |

Strategies for Optimizing Therapeutic Agents from the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid scaffold serves as a versatile starting point for medicinal chemistry optimization. jetir.orgnih.gov The primary goal of this optimization is to enhance the desired biological activity, improve selectivity, and refine ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. pnrjournal.com

A key strategy is the exploration of Structure-Activity Relationships (SAR) . pnrjournal.com This involves systematically modifying the chemical structure and observing the impact on biological efficacy. For the phenoxyacetic acid scaffold, modifications often focus on:

Aromatic Ring Substitution: Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) at various positions on the phenyl ring can dramatically alter activity. nih.govmdpi.com For instance, the placement and nature of chloro-substituents are known to modulate the biological effects of phenoxyacetic acid derivatives. nih.gov In a series of selective COX-2 inhibitors, the substitution of a bromo group at a specific position resulted in more potent inhibition compared to its unsubstituted counterpart. mdpi.com

Modification of the Acetic Acid Side Chain: Altering the carboxylic acid group, for example, by converting it to an ester or an amide, can influence potency, solubility, and metabolic stability. nih.govmdpi.com

Scaffold Hopping and Ring System Alterations: In some cases, the core phenoxyacetic acid structure might be replaced with other bioisosteric rings to improve properties or explore new interactions with the biological target. chimia.ch Recent advances in synthetic chemistry have provided powerful methods for skeletal editing, such as converting an aromatic carbon into a nitrogen, which can transform one common ring system into another. chimia.ch

Computational methods, including molecular docking, are frequently used to guide these optimization efforts by predicting how newly designed molecules will bind to their target protein. nih.govnih.govresearchgate.net

Repositioning and Novel Applications of Existing Phenoxyacetic Acid Derivatives

Drug repositioning, or repurposing, is a strategy that identifies new therapeutic uses for existing or failed drugs. nih.govmsjonline.org This approach can significantly reduce the time and cost of drug development because extensive data on safety and pharmacokinetics is often already available. nih.govmsjonline.org

The phenoxyacetic acid scaffold is found in a variety of approved drugs, making its derivatives candidates for repositioning. jetir.org For example:

Ethacrynic acid , a phenoxyacetic acid derivative, is a loop diuretic used to treat edema. pharmacy180.comwada-ama.org

Diclofenac , an acetic acid derivative with a related structure, is a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov It has also been investigated for potential anticancer activity. nih.gov

Some phenoxyacetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.gov

The broad biological activities associated with this chemical class, including antimicrobial, anti-inflammatory, and anticancer effects, suggest a rich potential for discovering novel applications for existing derivatives. jetir.orgnih.gov For instance, the urgent need for new antibacterial drugs has spurred interest in repurposing various classes of compounds, including nucleoside and nucleobase derivatives, a strategy that could be extended to phenoxyacetic acids. nih.gov

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications

Environmental Persistence and Biotransformation Studies in various Media

The environmental persistence of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid is influenced by its formation from parent herbicides and its own subsequent degradation. It is a product of biotransformation, the process by which living organisms modify chemical compounds.

Detailed research findings indicate that soil microorganisms play a crucial role in these transformation processes. For instance, soil microbes are capable of metabolizing 4-chlorophenoxyacetic acid to produce 2-hydroxy-4-chlorophenoxyacetic acid. nih.gov Studies involving specific bacterial strains, such as Pseudomonas spec. CBS 3, have shown the conversion of 4-chlorophenylacetic acid into several products, including 4-chloro-2-hydroxyphenylacetic acid, through the action of monooxygenases. nih.gov The same research noted that 4-chloro-2-hydroxyphenylacetic acid is then further, albeit slowly, degraded into 4-chloro-2,3-dihydroxyphenylacetic acid. nih.gov

In plants, the metabolism of the widely used herbicide MCPA is understood to proceed via the oxidation of its methyl group, which results in the formation of 2-hydroxy-4-chlorophenoxyacetic acid (HMCPA). waterquality.gov.au This metabolite can then form conjugates, such as with glucose. waterquality.gov.au

The persistence of the parent compounds, which are the source of this compound, gives context to its potential environmental presence. The degradation of these parent herbicides is dependent on environmental conditions like soil moisture, organic matter content, and microbial activity. orst.edu For example, the degradation of MCPA is significantly slower in non-watered soils compared to moist ones, highlighting the importance of water for microbial degradation. mdpi.com

Assessment of Bioaccumulation Potential in Ecosystems

Bioaccumulation refers to the accumulation of substances in an organism from all sources, including water, air, and food. There is limited direct research on the bioaccumulation potential of this compound. However, insights can be drawn from the behavior of its parent compounds.

The parent herbicide MCPA is reported to have a very low bioconcentration factor (BCF), a measure of a substance's tendency to concentrate in aquatic organisms from water. sourcetotap.eu The BCF for MCPA is estimated to be between 1 and 14. sourcetotap.eu Substances with a BCF of less than 1,000 are generally not considered to be bioaccumulative. sourcetotap.eu Similarly, the parent herbicide 2,4-D has a measured BCF of 1 in carp (B13450389), also suggesting that its potential for bioconcentration in aquatic species is low. cdc.gov